molecular formula C13H15F3N4O2S B5627000 2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide

2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide

Cat. No. B5627000
M. Wt: 348.35 g/mol
InChI Key: CQRLOGWQMGTKGY-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are of significant interest in the field of medicinal chemistry and materials science due to their broad range of biological activities and applications in various chemical reactions. These compounds often serve as a scaffold for developing new materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves various chemical reactions, including cycloadditions, substitutions, and condensation reactions. For instance, a study by Röver et al. (1997) detailed the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting the complexity and specificity of synthesis routes for these compounds (Röver et al., 1997).

Molecular Structure Analysis

X-ray crystallography and computational methods are commonly used to analyze the molecular structure of benzenesulfonamide derivatives. The crystal structure and molecular-electronic structure investigations provide insights into the steric and electronic configurations that contribute to the compounds' chemical reactivity and biological activity (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a wide range of chemical reactions, demonstrating their versatility as reactants or catalysts. For example, the ability to form stable hydrogen bonds and engage in substitution reactions is a key feature of these compounds, affecting their reactivity and stability in different chemical environments (Rublova et al., 2017).

properties

IUPAC Name

2,3-dimethyl-5-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2S/c1-7-4-10(5-11(8(7)2)23(17,21)22)12-18-9(3)19-20(12)6-13(14,15)16/h4-5H,6H2,1-3H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRLOGWQMGTKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)C2=NC(=NN2CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide

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